

Spectroscopic data of 4-Hydroxyquinoline (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Hydroxyquinoline

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An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxyquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of foundational molecules like **4-hydroxyquinoline** is paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-hydroxyquinoline**, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of 4-Hydroxyquinoline

The following tables summarize the key spectroscopic data for **4-hydroxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Assignment	Chemical Shift (δ) in ppm
A	11.91
B	8.167
C	7.970
D	7.678
E	7.605
F	7.358
G	6.115
Note: Data acquired on a 400 MHz instrument in DMSO-d6. [1] [2]	

¹³C NMR Spectroscopic Data

Assignment	Chemical Shift (δ) in ppm
C2	164.5
C3	102.7
C4	178.1
C4a	124.8
C5	124.3
C6	123.5
C7	132.1
C8	115.8
C8a	140.7
Note: Data acquired in DMSO-d6.	

Infrared (IR) Spectroscopy

Technique	Key Absorption Bands (cm ⁻¹)
KBr disc	3410 (O-H stretch), 3050 (aromatic C-H stretch), 1640 (C=O stretch), 1590, 1550, 1470 (aromatic C=C stretch)
Nujol mull	Consistent with KBr disc, with additional peaks from nujol.

Mass Spectrometry (MS)

Technique	m/z Value	Relative Intensity (%)	Assignment
Electron Ionization (EI)	145.0	100.0	[M] ⁺ (Molecular Ion)
117.0	55.3	[M-CO] ⁺	
90.0	19.9		
89.0	15.9		
116.0	8.4		
63.0	8.3		

Note: Data obtained via direct insertion at 75 eV.[\[1\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-hydroxyquinoline**.

- Dissolve the sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.[3]
- Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it within the instrument.[4]
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which enhances spectral resolution.
- For 1H NMR, set the appropriate acquisition parameters, including a sufficient number of scans (typically 8-16), spectral width, and a suitable relaxation delay.
- For ^{13}C NMR, tune the probe to the ^{13}C frequency. The spectrum is generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Acquire the Free Induction Decay (FID).

Data Processing:

- Perform a Fourier transform on the acquired FID to convert the time-domain data into the frequency domain.
- Apply phase correction and baseline correction to the spectrum.
- Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

- Dissolve a small amount (around 50 mg) of **4-hydroxyquinoline** in a volatile solvent like methylene chloride or acetone.

- Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
- Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method:

- Finely grind approximately 1-2 mg of **4-hydroxyquinoline** with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the spectrometer's sample holder for analysis.

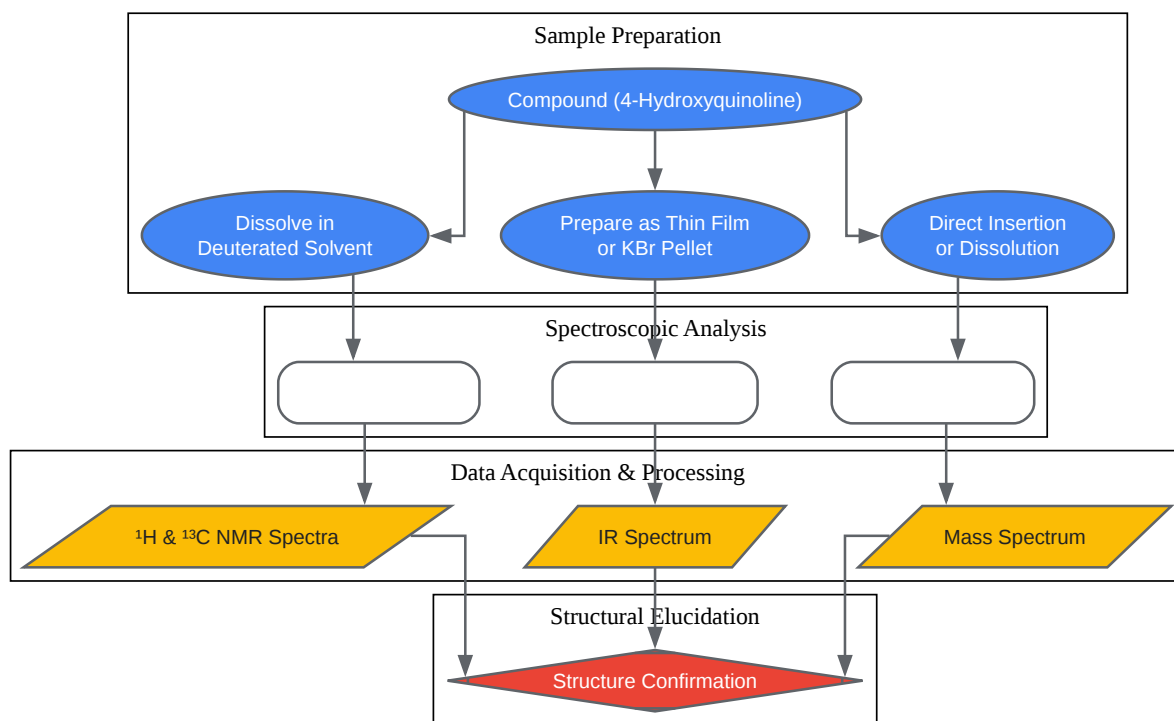
Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

- Introduce a small amount of the **4-hydroxyquinoline** sample into the mass spectrometer, often via a direct insertion probe for solid samples.
- The sample is then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-hydroxyquinoline**.



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Caption: Workflow for Spectroscopic Analysis of **4-Hydroxyquinoline**.

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